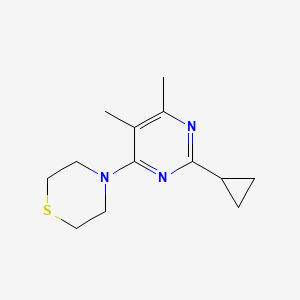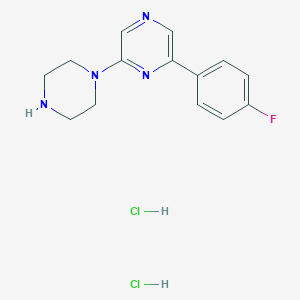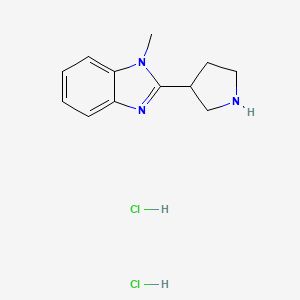
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C13H19N3S . It’s a pyrimidine derivative, which is a class of compounds that have been extensively studied for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiomorpholine group . The exact 3D structure is not provided in the searched resources.科学的研究の応用
CPTM has been found to have a variety of potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been used as an inhibitor of the nuclear factor kappa B (NF-kB) pathway and as an agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Furthermore, CPTM has been found to have anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor properties.
作用機序
The mechanism of action of CPTM is not fully understood. However, it is known that CPTM binds to and inhibits the activity of several enzymes, including COX-2 and iNOS. Additionally, CPTM has been found to bind to and activate the PPAR-γ receptor, which is involved in the regulation of gene expression. Furthermore, CPTM has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
CPTM has been found to have a variety of biochemical and physiological effects. In animal models, CPTM has been found to reduce inflammation, modulate the immune response, and inhibit the growth of tumors. Additionally, CPTM has been found to have anti-bacterial and anti-viral activity. Moreover, CPTM has been found to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
CPTM has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, CPTM has a wide range of potential applications and can be used in a variety of biological systems. However, CPTM also has several limitations. It is not water soluble and can be toxic at high concentrations. Furthermore, CPTM is not approved for use in humans and should not be used in clinical trials.
将来の方向性
There are several potential future directions for CPTM research. One possibility is to further investigate the mechanism of action of CPTM and its effects on various biological systems. Additionally, further research could be done to explore the potential therapeutic applications of CPTM, such as its use as an anti-inflammatory, anti-bacterial, or anti-viral agent. Furthermore, research could be done to explore the potential synergistic effects of CPTM with other compounds. Finally, further research could be done to explore the potential toxicity of CPTM and its effects on various organs and tissues.
合成法
CPTM can be synthesized using a variety of methods. The most common method involves the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction yields CPTM as a white solid. Other methods that have been used to synthesize CPTM include the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a catalyst, such as palladium chloride, and the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base and a catalyst.
特性
IUPAC Name |
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-10(2)14-12(11-3-4-11)15-13(9)16-5-7-17-8-6-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXBFWXLGFFZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCSCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6456709.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456716.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6456717.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456723.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456731.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

